Klerval

Oral GPIIb/IIIa antagonist Dual-route antiplatelet therapy Acute coronary syndromes

Klerval (RPR-109891, also designated RGD-891) is a synthetic pseudo-tetrapeptide that functions as a potent, competitive antagonist of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa; integrin αIIbβ3) receptor. As an RGD peptidomimetic, it blocks fibrinogen binding, thereby inhibiting the final common pathway of platelet aggregation.

Molecular Formula C26H45N5O6
Molecular Weight 523.7 g/mol
CAS No. 169512-56-5
Cat. No. B1680033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKlerval
CAS169512-56-5
SynonymsRPR-109891;  RPR 109891;  RPR109891;  Klerval; 
Molecular FormulaC26H45N5O6
Molecular Weight523.7 g/mol
Structural Identifiers
SMILESCCN(CC(=O)NC(CC(=O)O)C(=O)NC(CC1CCCCC1)C(=O)N)C(=O)CCCC2CCNCC2
InChIInChI=1S/C26H45N5O6/c1-2-31(23(33)10-6-9-18-11-13-28-14-12-18)17-22(32)29-21(16-24(34)35)26(37)30-20(25(27)36)15-19-7-4-3-5-8-19/h18-21,28H,2-17H2,1H3,(H2,27,36)(H,29,32)(H,30,37)(H,34,35)/t20-,21-/m0/s1
InChIKeyPWINFPFVCZSLBF-SFTDATJTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Klerval (RPR-109891, CAS 169512-56-5): A Dual-Route GPIIb/IIIa Antagonist for Cardiovascular Research


Klerval (RPR-109891, also designated RGD-891) is a synthetic pseudo-tetrapeptide that functions as a potent, competitive antagonist of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa; integrin αIIbβ3) receptor . As an RGD peptidomimetic, it blocks fibrinogen binding, thereby inhibiting the final common pathway of platelet aggregation . Originally developed by Rhône-Poulenc Rorer, Klerval reached Phase II clinical evaluation for the prevention of thrombotic complications in acute coronary syndromes before its development was discontinued . Its molecular formula is C26H45N5O6 (MW 523.67 g/mol) .

Why Klerval Cannot Be Replaced by Other GPIIb/IIIa Inhibitors: Key Differentiators


Within the GPIIb/IIIa antagonist class, agents differ fundamentally in their structure (monoclonal antibody vs. cyclic heptapeptide vs. non-peptide small molecule), binding characteristics, pharmacokinetic profiles, and route of administration. Klerval (RPR-109891) distinguishes itself as a pseudo-tetrapeptide available in both intravenous and oral formulations—a dual-route capability absent in approved intravenous-only agents such as abciximab, eptifibatide, and tirofiban . Furthermore, its in vivo biotransformation to an active metabolite (RGD039) with approximately 2.2-fold greater receptor affinity than the parent introduces a unique pharmacodynamic complexity not present in directly active, non-prodrug antagonists . These structural and pharmacokinetic distinctions prevent simple interchange with any single GPIIb/IIIa inhibitor for research protocols requiring oral activity, active metabolite profiling, or specific degradation pathway investigation.

Klerval (RPR-109891) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Oral Bioavailability Enables a Dual Intravenous-to-Oral Dosing Strategy Absent in Approved GPIIb/IIIa Antagonists

Klerval is distinguished from the three FDA-approved intravenous GPIIb/IIIa antagonists (abciximab, eptifibatide, tirofiban) by its availability in an oral formulation, enabling a sequential intravenous-to-oral treatment paradigm . In the TIMI 15B trial, oral RPR 109891 (≤600 mg/day) achieved moderate but sustained platelet inhibition: peak inhibition ranged from 48% to 59% and trough inhibition from 18% to 39% . While lower than the near-complete inhibition achieved with intravenous dosing (steady-state 49%–98%), this oral activity provided continuous receptor blockade that is pharmacologically inaccessible with intravenous-only agents . In contrast, abciximab, eptifibatide, and tirofiban are exclusively administered intravenously, limiting their utility to acute, in-hospital settings .

Oral GPIIb/IIIa antagonist Dual-route antiplatelet therapy Acute coronary syndromes Platelet aggregation inhibition

Active Metabolite RGD039 Exhibits 2.2-Fold Greater GPIIb/IIIa Affinity Than Parent, Creating a Unique Pharmacodynamic Signature

Following intravenous administration, Klerval (RGD891) undergoes in vivo biotransformation to the active metabolite RGD039, which retains high affinity for the GPIIb/IIIa receptor . Population PK-PD modeling using NONMEM established that the IC50 of RGD039 is 2.2-fold lower (more potent) than that of the parent compound RGD891 . The parent IC50 ranged from 58.0 to 95.4 ng/mL across different PK-PD models . Despite this greater intrinsic potency, the parent compound RGD891 is the predominant pharmacologically active species in plasma due to the relatively low and variable concentrations of the metabolite achieved after intravenous dosing . This prodrug-like, metabolite-contributing profile contrasts with directly active antagonists (abciximab, eptifibatide, tirofiban) that lack active circulating metabolites, making Klerval uniquely suited for studies investigating the pharmacodynamic contribution of active metabolites to overall receptor blockade .

Active metabolite GPIIb/IIIa affinity PK-PD modeling RGD039 pharmacodynamics

Intravenous Bolus Plus Infusion Achieves >90% Platelet Aggregation Inhibition with Dose-Proportional, Predictable Pharmacokinetics

Intravenous RPR 109891 at the highest tested regimen (60 μg/kg bolus + 336 μg/kg 8-hour infusion) achieved >90% inhibition of ADP (20 μM)-induced platelet aggregation in healthy volunteers . The agent exhibited dose-independent pharmacokinetics: clearance was 11.2–15.5 L/h, volume of distribution at steady state (Vss) was 23.0–25.9 L, and terminal half-life was 1.2–2.1 hours—parameters associated with modest between-subject variability (<17% CV for key PK parameters) . This predictability contrasts with agents like abciximab (monoclonal antibody; non-linear, platelet-count-dependent PK) and eptifibatide (renal elimination requiring dose adjustment in renal impairment) . Inhibition was fully reversible upon discontinuation, with PD activity attributed predominantly to the parent compound rather than the longer-half-life metabolite RGD039 (t½ 4.5–6.6 h) .

Intravenous antiplatelet Dose-response Pharmacokinetics Platelet aggregation assay

pH-Dependent Multi-Pathway Degradation Profile Is Fully Characterized, Supporting Formulation and Stability Research

The degradation of Klerval has been comprehensively characterized as a function of pH across the full pH range, revealing distinct, pH-dependent degradation pathways . Under strongly acidic conditions (pH <2), the drug undergoes specific acid-catalyzed hydrolysis of the side-chain amide bond. In weakly acidic solutions (2 < pH < 4), backbone amide hydrolysis occurs via intramolecular carboxyl-group catalysis, yielding a tripeptide with parallel succinimide formation (pH 1–5). In neutral solutions (5 < pH < 8), the peptide isomerizes via a succinimide intermediate to the iso-aspartyl isomer in a pH-independent manner. Under basic conditions (pH >8), base-catalyzed hydrolysis and epimerization to the D-epimer occur, with epimerization rate increasing at higher pH . This multi-pathway degradation map is more extensively documented than stability data available in the public domain for eptifibatide or tirofiban, for which comprehensive pH-rate profiles are not as readily accessible .

Peptide degradation kinetics pH stability Succinimide formation Asp isomerization

Thrombocytopenia Risk Profile Is Quantitatively Characterized in Both Preclinical and Clinical Models

Treatment with RPR 109891 has been associated with thrombocytopenia, a class effect of GPIIb/IIIa antagonists, but its profile has been characterized with quantitative platelet kinetic data in both preclinical and clinical settings. In dogs receiving oral RPR 109891 for 4 days, platelet count decreased by 22%–52%, with nadir at 3–5 days; platelet survival time was reduced by 19%, and platelet half-life was reduced by 63%, with rapid splenic sequestration demonstrated by indium-111-labeled platelet tracking . In the TIMI 15B clinical trial, rates of thrombocytopenia <90,000 cells/mm³ were 13% for RPR 109891 vs. 4% for placebo (P = 0.11), and profound thrombocytopenia (<20,000 cells/mm³) occurred in 3.5% vs. 0% (P = 0.33), with a notable temporal association with drug interruption and re-administration . These quantitative safety data enable risk-benefit modeling that is directly applicable to preclinical toxicology study design and clinical protocol planning.

Thrombocytopenia Platelet clearance Drug safety GPIIb/IIIa antagonist adverse effects

Klerval Procurement Application Scenarios: Where This Compound Provides Unique Research Value


Chronic Oral GPIIb/IIIa Inhibition Models (In Vivo Pharmacology)

Klerval is the only GPIIb/IIIa antagonist with published oral pharmacokinetic and pharmacodynamic data from both preclinical (canine) and clinical (TIMI 15A/15B) studies. Researchers designing chronic oral antiplatelet protocols in animal models of atherothrombosis can use Klerval to achieve sustained, moderate platelet inhibition (peak 48%–59%, trough 18%–39%)—a pharmacological profile not achievable with intravenous-only agents such as abciximab, eptifibatide, or tirofiban . This makes Klerval the preferred tool compound for studies requiring long-term, oral GPIIb/IIIa receptor occupancy in conscious, freely moving animals.

Active Metabolite Pharmacodynamic Contribution Studies (PK-PD Modeling)

Klerval's biotransformation to RGD039—a metabolite with 2.2-fold greater GPIIb/IIIa affinity than the parent—provides a characterized experimental system for investigating the pharmacodynamic contribution of active metabolites to overall target engagement . This is particularly valuable for building and validating population PK-PD models that distinguish parent and metabolite effects, a capability not available with directly active, non-prodrug GPIIb/IIIa antagonists.

Peptide Drug Stability and Forced Degradation Studies (Analytical Development)

The exhaustively characterized pH-dependent degradation map of Klerval (spanning pH <2 to >8, with four distinct mechanistic pathways) makes it an ideal reference compound for forced degradation studies, analytical method validation, and stability-indicating assay development for pseudo-tetrapeptide and RGD-peptidomimetic drug candidates . Its well-defined degradation products and kinetic parameters serve as benchmarks for comparing the stability profiles of novel peptide-based GPIIb/IIIa antagonists.

Thrombocytopenia Mechanism and Platelet Sequestration Research (Safety Pharmacology)

Klerval is uniquely positioned for studies investigating the etiology of GPIIb/IIIa antagonist-induced thrombocytopenia, as it has quantitative platelet kinetic data from both preclinical models (111In-labeled platelet tracking in dogs demonstrating rapid splenic sequestration) and clinical populations (TIMI 15B data showing 13% incidence of thrombocytopenia <90K) . This dual-source evidence base supports mechanistic research into drug-induced platelet clearance pathways and the development of in vitro screening assays for thrombocytopenia risk prediction.

Quote Request

Request a Quote for Klerval

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.